(S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine(1,5-cyclooctadiene)rhodium(I) BF4, 97%
CAS No.: 1174131-02-2
Cat. No.: VC11716304
Molecular Formula: C46H46BF4N2O4P2Rh-
Molecular Weight: 942.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1174131-02-2 |
|---|---|
| Molecular Formula | C46H46BF4N2O4P2Rh- |
| Molecular Weight | 942.5 g/mol |
| IUPAC Name | (1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate |
| Standard InChI | InChI=1S/C38H34N2O4P2.C8H12.BF4.Rh/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-26H,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; |
| Standard InChI Key | JGBGWKDXLJSPBK-ONEVTFJLSA-N |
| Isomeric SMILES | [B-](F)(F)(F)F.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1/C=C\CC/C=C\C1.[Rh] |
| SMILES | [B-](F)(F)(F)F.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1CC=CCCC=C1.[Rh] |
| Canonical SMILES | [B-](F)(F)(F)F.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1CC=CCCC=C1.[Rh] |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The complex features a Rh(I) center coordinated to three distinct ligands:
-
A chiral P-Phos-type bipyridine ligand ((S)-(-)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine) providing C₂-symmetric P,P-chelation
-
A η⁴-1,5-cyclooctadiene (COD) ligand occupying two coordination sites
This octahedral geometry (Figure 1) creates a rigid chiral pocket, with the COD ligand's conformational flexibility allowing substrate accommodation while maintaining stereochemical fidelity .
Table 1: Key Physicochemical Properties
Electronic Configuration
The Rh(I) center adopts a low-spin d⁸ configuration, with strong π-accepting capability from the diphenylphosphino groups enhancing oxidative addition kinetics. Time-dependent DFT studies reveal a HOMO localized on the Rh center (-5.2 eV) and LUMO on the COD ligand (-1.8 eV), facilitating substrate activation .
Synthetic Methodology
Ligand Synthesis
The P-Phos ligand is synthesized via a seven-step sequence:
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Regioselective bromination of 3-hydroxypyridine
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Ullmann coupling to form the bipyridine core
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Sequential Mitsunobu reactions installing methoxy groups
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Palladium-catalyzed phosphination with diphenylphosphine chloride .
Chiral resolution via diastereomeric salt crystallization with D-tartaric acid achieves >99% enantiopurity .
Complexation Protocol
Rhodium incorporation proceeds under strict anhydrous conditions:
-
React [Rh(COD)Cl]₂ with AgBF₄ in THF to generate [Rh(COD)(THF)₂]BF₄
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Add chiral P-Phos ligand at -78°C
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Warm to room temperature over 12 hours
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Filter through Celite and recrystallize from CH₂Cl₂/hexanes .
Critical Parameters
-
Oxygen levels <1 ppm throughout
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Ligand:Rh stoichiometry 1.05:1 to prevent free ligand contamination
Catalytic Applications
Asymmetric Hydrogenation
The complex demonstrates unparalleled performance in ketone hydrogenation (Table 2). For α,β-unsaturated ketones, turnover frequencies reach 5,000 h⁻¹ with 98% ee at 25°C and 10 bar H₂ .
Table 2: Substrate Scope in Hydrogenation
| Substrate Class | Conversion (%) | ee (%) | Conditions |
|---|---|---|---|
| Aryl ketones | 99 | 98 | 25°C, 10 bar H₂ |
| β-Keto esters | 95 | 99 | 0°C, 5 bar H₂ |
| Cyclic enones | 97 | 97 | 40°C, 20 bar H₂ |
| N-Aryl imines | 91 | 96 | -20°C, 1 bar H₂ |
Hydrofunctionalization Reactions
Recent advances exploit the complex's π-acidity in non-hydrogenation contexts:
Mechanistic Insights
In situ EXAFS studies reveal a monometallic pathway where substrate coordination occurs trans to the COD ligand. The methoxy groups enforce a 75° dihedral angle between pyridine rings, creating a chiral groove 4.2 Å wide – ideal for medium-sized substrates . Kinetic isotope effects (kH/kD = 2.1) indicate rate-determining H₂ activation .
Industrial Applications
Pharmaceutical Manufacturing
The complex catalyzes key steps in synthesizing:
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Crizotinib (anticancer): 98% ee in cyclopropane hydrogenation
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Luliconazole (antifungal): 97% ee for trisubstituted alkene reduction
Specialty Chemicals
| Parameter | Specification |
|---|---|
| Hazard Statements | H315-H319-H335 (Skin/Eye/Irritant) |
| PPE Requirements | Glovebox, nitrile gloves, face shield |
| Spill Management | Inert gas purge, Vermiculite absorption |
| Disposal | Rh recovery via ion-exchange resin |
The 97% purity grade contains <3% free ligand and <0.5% Rh black by mass . Accelerated stability testing shows 5% activity loss over 6 months when stored at -20°C under argon .
Recent Advances (2020–2025)
Flow Chemistry Adaptations
Immobilization on sulfonated polyethylene glycol matrices enables continuous hydrogenation (TON 50,000) .
Photocatalytic Synergy
Combination with Ir(ppy)₃ achieves visible-light-driven asymmetric hydrogenations (λ = 450 nm, 92% ee) .
Computational Optimization
Machine learning models (Gaussian Process Regression) predict optimal substrates with R² = 0.91 .
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